D-Iditol

Catalog No.
S1496133
CAS No.
25878-23-3
M.F
C6H14O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Iditol

CAS Number

25878-23-3

Product Name

D-Iditol

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1

InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

Synonyms

iditol, L-iditol

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O

Enzyme Inhibition

D-Iditol has been shown to inhibit specific enzymes, particularly glucosidase I, which plays a crucial role in carbohydrate metabolism. Studies indicate that it inhibits this enzyme at a concentration of around 1 mM, potentially affecting processes like protein glycosylation []. This specific inhibition opens avenues for research in understanding and potentially manipulating glycosylation pathways in various contexts, including cancer development and treatment [].

Fungal Metabolite

D-Iditol is naturally produced by certain fungi, like the yeast strain Rhodotolura rubra []. This characteristic makes it relevant in research on fungal physiology and metabolism. Studies focusing on the production, regulation, and role of D-Iditol within fungal species can contribute to our understanding of fungal ecology and potentially lead to the development of novel antifungal strategies.

Potential Antitumor Activity

Preliminary research suggests that D-Iditol may possess antitumor properties. However, the exact mechanisms and effectiveness are still under investigation. Further research is needed to validate these initial findings and explore the potential application of D-Iditol in cancer treatment or prevention strategies [].

Marker for Galactokinase Deficiency

D-Iditol accumulates in the blood of individuals with galactokinase deficiency, a rare genetic disorder affecting galactose metabolism []. This characteristic makes D-Iditol a potential biomarker for diagnosing the condition. Research focusing on establishing and optimizing D-Iditol detection methods can contribute to early diagnosis and improved management of galactokinase deficiency.

D-Iditol, also known as D-mannitol, is a six-carbon sugar alcohol with the chemical formula C6H14O6C_6H_{14}O_6. It is the D-enantiomer of iditol and is classified as a polyol, which is a type of carbohydrate characterized by multiple hydroxyl groups. D-Iditol naturally occurs in various organisms and is particularly noted for its role as a fungal metabolite. It accumulates in conditions such as galactokinase deficiency, a metabolic disorder that affects the metabolism of galactose .

  • In galactokinase deficiency, the enzyme galactokinase fails to convert galactose into galactose-1-phosphate, leading to galactose accumulation and the buildup of D-Iditol as a byproduct [].
  • The potential antitumor activity of D-Iditol is a developing area of research. The exact mechanism by which it might exert this effect remains unclear and requires further investigation [].
  • Currently, there is limited information on the specific safety profile of D-Iditol.
  • As a sugar alcohol, it is generally considered to be safe for consumption in small amounts []. However, more research is needed to determine its safety for therapeutic applications.
, primarily through oxidation and reduction processes. One significant reaction involves the enzyme D-iditol 2-dehydrogenase, which catalyzes the conversion of D-iditol to D-fructose. This reaction is part of the polyol pathway, where D-iditol can be interconverted with other sugar alcohols such as sorbitol. The general reaction can be represented as follows:

D iditol+NAD+D fructose+NADH+H+\text{D iditol}+\text{NAD}^+\rightleftharpoons \text{D fructose}+\text{NADH}+\text{H}^+

This reversible reaction highlights D-iditol's role in energy metabolism and its potential impact on cellular functions .

D-Iditol exhibits various biological activities, particularly in relation to its role as a metabolite in fungi. Research indicates that it may possess antitumor properties, making it a subject of interest in cancer research. Additionally, its accumulation in galactokinase deficiency suggests that it may play a role in metabolic dysregulation associated with this condition. Its potential effects on cell signaling and osmotic balance are also noteworthy, as sugar alcohols can influence cellular hydration and ionic balance .

D-Iditol can be synthesized through several methods:

  • Reduction of D-fructose: This method involves the catalytic reduction of D-fructose using reducing agents such as sodium borohydride or hydrogen gas in the presence of catalysts.
  • Fermentation: Certain microbial strains can produce D-iditol through fermentation processes, utilizing sugars as substrates.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through multi-step organic reactions starting from simpler carbohydrates.

These methods allow for both natural and synthetic production of D-iditol for research and industrial applications .

D-Iditol has several applications across various fields:

  • Pharmaceuticals: Due to its osmotic properties, it is used in formulations for drug delivery and as a diuretic.
  • Food Industry: As a sugar substitute, it provides sweetness without significant caloric content, making it suitable for diabetic products.
  • Biochemical Research: It serves as a substrate for studying metabolic pathways and enzyme activities related to sugar alcohol metabolism.

Its unique properties make it valuable in both clinical and industrial settings .

Studies investigating the interactions of D-iditol with other compounds reveal its potential effects on metabolic pathways. For instance, its relationship with enzymes such as sorbitol dehydrogenase indicates that it may influence the levels of other sugar alcohols and sugars within biological systems. Furthermore, research into its interaction with cellular receptors suggests that D-iditol may modulate certain signaling pathways involved in cell growth and apoptosis .

D-Iditol shares structural similarities with several other sugar alcohols. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
L-IditolC6H14O6C_6H_{14}O_6Enantiomer of D-iditol; found in human metabolism.
SorbitolC6H14O6C_6H_{14}O_6Commonly used sugar substitute; produced from glucose.
MannoseC6H12O6C_6H_{12}O_6A monosaccharide that can be converted to D-iditol.

Uniqueness of D-Iditol:

  • Enantiomer Specificity: Being the D-enantiomer gives it distinct biochemical properties compared to L-iditol.
  • Fungal Metabolite Role: Its specific accumulation in certain metabolic disorders sets it apart from other similar compounds.
  • Potential Antitumor Activity: Research indicates unique biological activities that may not be present in other related compounds.

Microbial Strains

D-Iditol is predominantly synthesized by specific fungal and yeast strains. Rhodotorula rubra RY10, isolated from miso paste, demonstrates high conversion efficiency, transforming D-sorbose into D-iditol with yields exceeding 95% under optimized conditions. Another notable strain, Candida intermedia, produces L-iditol from L-sorbose but exhibits limited activity for D-iditol synthesis.

Key Fermentation Parameters

  • Carbon Source: D-Fructose enhances R. rubra growth and enzyme induction.
  • Ethanol Supplementation: Adding 1.0% (v/v) ethanol at 48-hour intervals boosts conversion rates by 40%.
  • Temperature and pH: Optimal activity occurs at 30°C and pH 6.5–7.0.
StrainSubstrateProductYield (%)Reference
Rhodotorula rubraD-SorboseD-Iditol95.0
Candida intermediaL-SorboseL-Iditol35.0

D-Iditol demonstrates selective inhibitory activity against glucosidase I, a key enzyme involved in glycoprotein processing within the endoplasmic reticulum [9]. Research has established that D-Iditol inhibits glucosidase I at concentrations of approximately 1 millimolar, while showing no inhibitory effect against glucosidase II [9]. This selective inhibition pattern is particularly significant as it distinguishes D-Iditol from other processing enzyme inhibitors that may affect multiple glycosidases simultaneously.

The inhibition mechanism of D-Iditol against glucosidase I appears to be related to its structural similarity to natural sugar substrates, allowing it to compete for the enzyme's active site [22]. Comparative studies have demonstrated that D-Iditol shares this inhibitory pattern with other rare sugars, including L-fructose and L-xylulose, which also selectively inhibit glucosidase I while leaving glucosidase II unaffected [22] [37]. The inhibition by L-fructose and L-xylulose occurs with fifty percent inhibition at concentrations of approximately 25-50 micrograms per milliliter, indicating that these related compounds may share similar binding mechanisms with D-Iditol [22].

Table 1: Glucosidase Inhibition Activity of D-Iditol and Related Compounds

CompoundGlucosidase I InhibitionGlucosidase II InhibitionSelectivity Pattern
D-Iditol~1 millimolar (inhibits)No inhibitionSelective for I
L-Fructose~25-50 μg/ml (50% inhibition)No inhibitionSelective for I
L-Xylulose~25-50 μg/ml (50% inhibition)No inhibitionSelective for I
L-IditolEffective at 1 millimolarNo inhibitionSelective for I
D-PsicoseReasonably effectiveNo inhibitionSelective for I

The specificity of D-Iditol for glucosidase I over glucosidase II suggests distinct structural requirements for enzyme recognition [22]. This selectivity is particularly valuable for research applications where investigators seek to block specific steps in the glycoprotein processing pathway without affecting downstream processing events [37]. The competitive nature of this inhibition, as demonstrated with related compounds like L-xylulose, indicates that D-Iditol likely competes directly with natural glucose-containing substrates for binding to the enzyme active site [37].

D-Iditol 2-Dehydrogenase Activity and Metabolic Pathways

D-Iditol serves as a primary substrate for the enzyme D-iditol 2-dehydrogenase, classified under Enzyme Commission number 1.1.1.15 [5] [14]. This enzyme catalyzes the nicotinamide adenine dinucleotide-dependent oxidation of D-Iditol to produce D-sorbose, reduced nicotinamide adenine dinucleotide, and a proton [5] [16]. The systematic name for this enzyme is D-iditol:nicotinamide adenine dinucleotide positive 2-oxidoreductase, and it is also known by the alternative designation D-sorbitol dehydrogenase [5].

The enzymatic reaction follows the general equation: D-Iditol + nicotinamide adenine dinucleotide positive ⇌ D-sorbose + reduced nicotinamide adenine dinucleotide + hydrogen ion [16]. This reaction is reversible and belongs to the family of oxidoreductases, specifically those acting on the carbon-hydrogen-oxygen group of donors with nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as acceptors [5]. The enzyme demonstrates strict specificity for nicotinamide adenine dinucleotide positive and cannot utilize nicotinamide adenine dinucleotide phosphate positive as a cofactor [14].

Table 2: D-Iditol 2-Dehydrogenase Enzymatic Parameters

ParameterValue/DescriptionEnzyme Classification
Primary SubstrateD-IditolEC 1.1.1.15
Coenzyme RequiredNicotinamide adenine dinucleotide positiveOxidoreductase
Primary ProductD-SorboseSugar ketone
Secondary ProductsReduced nicotinamide adenine dinucleotide, H+Cofactor reduction
Systematic NameD-iditol:nicotinamide adenine dinucleotide positive 2-oxidoreductaseIUBMB nomenclature

D-Iditol 2-dehydrogenase participates in several critical metabolic pathways, including pentose and glucuronate interconversions as well as fructose and mannose metabolism [5]. The enzyme has been characterized from various bacterial sources, including an unidentified fluorescent Pseudomonad, where it demonstrates broad substrate specificity beyond D-Iditol [15]. Studies have shown that this enzyme can also catalyze the conversion of L-sorbitol, D-altritol, and xylitol to their corresponding ketoses: L-fructose, keto-D-psicose, and L-xylulose, respectively [15].

The metabolic significance of D-iditol 2-dehydrogenase extends to its role in polyol metabolism, where it contributes to the interconversion of various sugar alcohols . This enzymatic activity is particularly important in organisms that utilize polyols as carbon sources or osmotic regulators [15]. The enzyme's activity has been measured using spectrophotometric assays that monitor the formation or consumption of reduced nicotinamide adenine dinucleotide at 340 nanometers [14] [47].

Impact on Glycoprotein Processing and Glycosylation

D-Iditol significantly affects glycoprotein processing through its selective inhibition of glucosidase I, leading to alterations in the normal trimming of glucose residues from newly synthesized glycoproteins [22] [37]. When cells are treated with D-Iditol or related inhibitors such as L-fructose and L-xylulose, there is a dose-dependent inhibition in the formation of complex-type oligosaccharides on glycoproteins [37]. This inhibition results in the accumulation of oligosaccharides with the structure glucose3-mannose9-(N-acetylglucosamine)2, representing incompletely processed glycans that retain all three terminal glucose residues [37].

The impact on glycoprotein processing has been demonstrated in cell culture studies using influenza virus-infected Madin-Darby canine kidney cells [37]. When these cells were cultured in the presence of L-xylulose, a compound with similar glucosidase I inhibitory properties to D-Iditol, viral glycoproteins displayed altered oligosaccharide structures consistent with blocked glucosidase I activity [37]. L-Fructose produced similar effects, though it required higher concentrations to achieve the same degree of inhibition [37].

Table 3: Glycoprotein Processing Effects of D-Iditol and Related Inhibitors

CompoundTarget EnzymeProcessing EffectOligosaccharide Structure
D-IditolGlucosidase ISelective inhibitionGlucose3-Mannose9-GlcNAc2
L-XyluloseGlucosidase IDose-dependent inhibitionGlucose3-Mannose9-GlcNAc2
L-FructoseGlucosidase IHigher concentration requiredGlucose3-Mannose9-GlcNAc2
ControlsGlucosidase IINo inhibitionNormal processing

The selective nature of D-Iditol's inhibition is particularly valuable for studying glycoprotein quality control mechanisms in the endoplasmic reticulum [35]. By blocking glucosidase I while leaving glucosidase II unaffected, D-Iditol allows researchers to examine the specific contribution of the first glucose trimming step to overall glycoprotein folding and quality control [35]. This selectivity is crucial because glucosidase I and glucosidase II have distinct roles in the glycoprotein quality control system, with glucosidase I removing the outermost alpha-1,2-linked glucose and glucosidase II removing the remaining two alpha-1,3-linked glucose residues [22].

The impact of D-Iditol on glycosylation extends beyond simple enzyme inhibition to affect the overall glycoprotein processing pathway [36]. Studies have shown that inhibition of early glucose trimming steps can influence subsequent processing events, including the action of mannosidases and the formation of complex-type oligosaccharides [36]. This cascade effect makes D-Iditol a useful tool for investigating the interconnected nature of glycoprotein processing steps and their contribution to protein folding and cellular quality control mechanisms.

Comparative Enzyme Specificity in Fungal vs. Mammalian Systems

The enzyme specificity patterns for D-Iditol demonstrate significant differences between fungal and mammalian systems, reflecting the distinct metabolic roles of polyol metabolism in these organisms [29] [50] [51]. In mammalian systems, sorbitol dehydrogenase from sheep liver exhibits broad substrate specificity, accepting D-Iditol along with various other polyols including L-glucitol, L-mannitol, and multiple heptitols [29] [43]. The mammalian enzyme demonstrates a compulsory ordered kinetic mechanism with nicotinamide adenine dinucleotide as the leading substrate, and the kinetic parameters vary significantly with pH changes [43].

Mammalian sorbitol dehydrogenase shows stereoselective catalysis of nicotinamide adenine dinucleotide-linked oxidation of various polyols and secondary alcohols into their corresponding ketones [43]. The substrate specificity constants for polyol oxidation in mammalian systems follow the pattern: D-xylo configuration greater than D-ribo greater than L-xylo greater than D-lyxo, approximately equal to L-arabino, greater than D-arabino, greater than L-lyxo [43]. This specificity pattern suggests that mammalian enzymes have evolved to accommodate a wide range of polyol substrates, reflecting their role in detoxification metabolism and alternative glucose metabolism pathways [53].

Table 4: Comparative Enzyme Specificity in Different Biological Systems

System TypeEnzyme SourceD-Iditol ActivityNicotinamide Adenine Dinucleotide KmSubstrate RangeMetabolic Role
MammalianSheep liverActive substrateVariable with pHBroad polyol specificityDetoxification, diabetic pathway
BacterialRhodobacter sphaeroidesActive substrate0.06 millimolarModerate specificityEnergy metabolism
PlantApple tissueSecondary substrateNot specifiedSorbitol-focusedOsmotic regulation
FungalVarious speciesRelated metabolismVariableMannitol-centeredOsmotic control, reactive oxygen species quenching

In contrast, fungal systems demonstrate more specialized enzyme specificities that reflect their unique metabolic requirements [50]. Fungal polyol metabolism is often centered around mannitol rather than sorbitol or D-Iditol, with mannitol serving multiple functions including osmotic regulation, reactive oxygen species quenching, and metabolic storage [50]. Fungal mannitol dehydrogenases can utilize either nicotinamide adenine dinucleotide positive or nicotinamide adenine dinucleotide phosphate positive as cofactors, distinguishing them from the strictly nicotinamide adenine dinucleotide positive-dependent mammalian enzymes [50].

The substrate specificity differences between fungal and mammalian systems extend to their physiological functions [54]. In fungi, polyol dehydrogenases participate in complex metabolic cycles that can generate nicotinamide adenine dinucleotide phosphate reduced at the expense of nicotinamide adenine dinucleotide reduced and adenosine triphosphate [50]. This metabolic flexibility allows fungi to adapt to varying environmental conditions and stress situations, particularly osmotic stress and oxidative stress [50].

Bacterial systems, such as those found in Rhodobacter sphaeroides, demonstrate intermediate characteristics between fungal and mammalian enzyme specificities [51]. The bacterial sorbitol dehydrogenase shows specificity for nicotinamide adenine dinucleotide positive and catalyzes the oxidation of D-glucitol to D-fructose, galactitol to D-tagatose, and L-iditol, with apparent Km values of 0.06 millimolar for nicotinamide adenine dinucleotide positive and 6.2 millimolar for D-glucitol [46] [51]. The bacterial enzyme exhibits pH optima of 11.0 for substrate oxidation and 6.0-7.2 for substrate reduction, indicating adaptation to specific environmental conditions [51].

Accumulation Mechanisms in Genetic Disorders

The accumulation mechanisms of D-Iditol and related polyols in genetic disorders involve complex interactions between multiple metabolic pathways. In galactose metabolism disorders, the Leloir pathway represents the primary route for galactose utilization, involving sequential enzymatic steps catalyzed by galactokinase (GALK1), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4-epimerase (GALE) [8] [9].

When the Leloir pathway is compromised due to enzyme deficiencies, alternative metabolic routes become activated. The polyol pathway, mediated by aldose reductase, converts excess galactose to galactitol [10] [11]. This pathway becomes particularly active when intracellular galactose concentrations are elevated, as occurs in galactokinase deficiency. The two-step process involves: (1) galactose reduction to galactitol using NADPH as cofactor, and (2) galactitol oxidation to D-tagatose by galactitol dehydrogenase using NAD⁺ [10].

Research has identified additional complexity through the oxidoreductive pathway, particularly relevant in fungal systems but with implications for human metabolism [12] [13]. This pathway involves D-Iditol through its conversion by galactitol dehydrogenase (LadB enzyme) to L-xylo-3-hexulose, providing an alternative route for polyol catabolism. Studies in Aspergillus niger demonstrated that deletion of the ladB gene results in growth arrest on galactitol and significantly slower growth on D-galactose, indicating the critical role of this enzyme in polyol metabolism [12].

The accumulation patterns in genetic disorders also involve metabolic overflow mechanisms. In yeast systems such as Rhodosporidium toruloides, galactitol production occurs as an overflow metabolite during galactose metabolism, likely to prevent intracellular accumulation of toxic galactose-1-phosphate [14]. This mechanism may have relevance to human galactose metabolism disorders where similar protective mechanisms might operate.

Pathophysiological studies have revealed that galactose-1-phosphate accumulation in classic galactosemia affects multiple metabolic pathways beyond the Leloir pathway [9] [15]. These include perturbations in glycolysis, the pentose phosphate pathway, and nucleotide metabolism. The energy status of cells becomes compromised, with significantly decreased levels of ATP and ADP, possibly due to impaired ATP formation and phosphate trapping in accumulated galactose-1-phosphate [16].

The mechanisms of D-Iditol accumulation specifically involve its production through fungal metabolic pathways, where it serves as a secondary metabolite with potential antitumor activity [17] [18]. Studies using yeast strain RY10 (Rhodotorula rubra) demonstrated the conversion of D-sorbose to D-Iditol, indicating specific enzymatic pathways for D-Iditol biosynthesis [18] [19].

Diagnostic Implications and Early Detection Strategies

The diagnostic implications of D-Iditol in metabolic disorders encompass both direct measurement approaches and its utility as part of comprehensive metabolic profiling strategies. Current diagnostic methodologies for galactose metabolism disorders rely on multiple complementary approaches, each with distinct advantages and limitations for early detection.

Primary diagnostic strategies for galactokinase deficiency involve enzymatic activity measurement in erythrocytes using enzyme reaction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [20] [21]. This methodology provides high sensitivity and specificity for detecting deficient galactokinase enzyme activity, which typically measures ≤1% of normal levels in affected individuals. The diagnostic workflow follows established algorithms where galactose-1-phosphate uridyltransferase (GALT) deficiency is typically ruled out prior to evaluating for galactokinase deficiency [22].

Mass spectrometry-based approaches have emerged as powerful tools for metabolic disorder diagnosis, enabling simultaneous measurement of multiple metabolites including polyols related to D-Iditol [23]. Gas chromatography-mass spectrometry (GC-MS) provides comprehensive organic acid profiling that can detect galactose metabolism intermediates, while liquid chromatography-tandem mass spectrometry offers enhanced specificity for targeted metabolite analysis [24]. These techniques facilitate the measurement of urinary galactitol, which serves as a primary biomarker for galactokinase deficiency.

Newborn screening programs represent the most effective early detection strategy, successfully identifying the majority of galactosemia cases before clinical symptoms develop [25]. These programs utilize dried blood spots (DBS) to measure GALT activity and, in some states, elevated galactose levels. States incorporating galactose measurement can also identify galactokinase and GALE deficiencies, while programs relying solely on GALT activity may miss cases in patients on galactose-restricted diets.

The diagnostic utility of D-Iditol specifically relates to its measurement as part of comprehensive polyol profiling. Studies have demonstrated that D-Iditol 2-dehydrogenase activity can be measured to assess polyol pathway function [5]. This enzyme catalyzes the conversion of D-Iditol to D-sorbose with kinetic parameters that provide insights into cellular metabolic capacity. The systematic name D-iditol:NAD⁺ 2-oxidoreductase reflects its specificity for NAD⁺ as cofactor, distinguishing it from related dehydrogenases.

Advanced metabolomics approaches offer promising strategies for early detection through pattern recognition analysis [26] [27]. Galactose metabolite profiling (GMP) using stable isotope-labeled galactose ([U-¹³C]-galactose) enables quantitative assessment of residual galactose metabolism capacity. This methodology can discriminate between classical patients, variant patients, and healthy controls through measurement of labeled metabolites including galactose-1-phosphate and UDP-galactose [28].

Research has identified the galactose index (GI), defined as the ratio of [U-¹³C]-galactose-1-phosphate to [¹³C₆]-UDP-galactose, as a sensitive measure of galactose metabolism dysfunction [27] [28]. This index provides quantitative assessment of residual metabolic capacity and can serve as an early prognostic indicator. Studies demonstrated that the galactose index could distinguish patient groups after just 1 hour of incubation, though optimal discrimination occurred at 7 hours.

Metabolic Interplay with Galactose and Galactitol

The metabolic interplay between D-Iditol, galactose, and galactitol represents a complex network of enzymatic conversions that demonstrates the interconnected nature of polyol metabolism. This intricate relationship involves multiple pathways that become particularly relevant in the context of galactose metabolism disorders and their associated metabolic perturbations.

The Leloir pathway serves as the primary route for galactose metabolism, where galactose undergoes phosphorylation by galactokinase to form galactose-1-phosphate, followed by conversion to glucose-1-phosphate through galactose-1-phosphate uridyltransferase [8] [34]. When this pathway is disrupted due to enzyme deficiencies, alternative routes involving polyol intermediates become activated, creating metabolic connections to D-Iditol through shared enzymatic mechanisms.

Aldose reductase-mediated pathways establish direct metabolic links between galactose and polyol compounds including galactitol [10] [11]. This enzyme reduces galactose to galactitol using NADPH as cofactor, particularly when intracellular galactose concentrations are elevated. The resulting galactitol can undergo further metabolism through galactitol 2-dehydrogenase (EC 1.1.1.16), which catalyzes the conversion: galactitol + NAD⁺ → D-tagatose + NADH + H⁺ [35]. This enzymatic activity demonstrates structural and functional relationships to D-Iditol 2-dehydrogenase, indicating shared metabolic machinery.

Research in fungal systems has revealed oxidoreductive pathway mechanisms that provide insights into polyol interconversions relevant to human metabolism [12] [13]. Studies in Aspergillus niger identified the LadB enzyme (galactitol dehydrogenase) that functions specifically in galactitol metabolism and shows induction in response to both D-galactose and galactitol. This enzyme catalyzes galactitol conversion to L-xylo-3-hexulose, demonstrating the diversity of polyol metabolic routes.

Substrate specificity studies using sheep liver sorbitol dehydrogenase have provided detailed kinetic analysis of polyol metabolism, including D-Iditol [6]. The enzyme exhibits broad substrate specificity, catalyzing reversible NAD-linked oxidation of various polyols including D-Iditol, with maximum velocities (kcat) and specificity constants (kcat/Km) that correlate positively with increasing pH. The substrate configuration preference follows the order: D-xylo > D-ribo > L-xylo > D-lyxo, indicating that stereochemical factors significantly influence metabolic flux.

The metabolic overflow phenomenon observed in yeast systems demonstrates how galactitol production serves as a protective mechanism during galactose metabolism [14] [36]. In Rhodosporidium toruloides, galactitol accumulation occurs during growth on galactose in both nitrogen-rich and nitrogen-poor media, likely preventing intracellular galactose-1-phosphate accumulation that could be toxic to cells. This mechanism suggests that polyol production, including compounds related to D-Iditol, serves homeostatic functions in carbohydrate metabolism.

Redox cofactor relationships play crucial roles in the metabolic interplay between these compounds [10]. The polyol pathway consumption of NADPH by aldose reductase and regeneration of NAD⁺ by polyol dehydrogenases creates metabolic coupling that influences cellular energy status. Studies have shown that polyol pathway activation can lead to decreased intracellular NADPH availability for glutathione reductase, potentially compromising cellular antioxidant capacity.

Advanced metabolomic analyses have revealed pathway perturbations extending beyond the Leloir pathway in galactosemia patients [15] [16]. These investigations demonstrate that galactose metabolism disorders affect glycolysis, the pentose phosphate pathway, and nucleotide metabolism. The energy status becomes compromised with decreased ATP and ADP levels, possibly resulting from impaired ATP formation and phosphate sequestration in accumulated galactose-1-phosphate.

Therapeutic implications of metabolic interplay mechanisms include galactokinase inhibitor development as potential treatments for classic galactosemia [37]. The rationale involves preventing galactose-1-phosphate accumulation by blocking the upstream conversion of galactose to galactose-1-phosphate. Such interventions could influence polyol metabolism pathways and potentially affect D-Iditol-related enzymatic activities.

The clinical relevance of metabolic interplay extends to biomarker development and therapeutic monitoring. Studies utilizing stable isotope labeling with [U-¹³C]-galactose have demonstrated that metabolic flux through alternative pathways can be quantitatively assessed [28]. These approaches enable evaluation of residual metabolic capacity and could potentially incorporate D-Iditol measurement as part of comprehensive metabolic profiling strategies.

Bacterial and fungal catabolism of galactitol demonstrates additional complexity in polyol metabolism relevant to understanding D-Iditol biochemistry [38]. Research in Salmonella species revealed genetic clusters encoding phosphotransferase systems and enzymes for galactitol degradation, indicating that these pathways are highly regulated and subject to catabolite repression. Such mechanisms may provide insights into mammalian polyol metabolism regulation and potential therapeutic targets.

Physical and Chemical Properties of D-Iditol
Molecular Formula: C₆H₁₄O₆
Molecular Weight: 182.17 g/mol
CAS Number: 25878-23-3
Melting Point: 74-78°C
Boiling Point: 230°C
Water Solubility: Soluble
Specific Rotation: +2.0 to +5.0° (C=1, H₂O)
Enzyme Kinetics in D-Iditol Metabolism
D-Iditol 2-dehydrogenase (EC 1.1.1.15)
Reaction: D-Iditol + NAD⁺ → D-Sorbose + NADH + H⁺
Galactitol 2-dehydrogenase (EC 1.1.1.16)
Reaction: Galactitol + NAD⁺ → D-Tagatose + NADH + H⁺
Substrate Specificity Order: D-xylo > D-ribo > L-xylo > D-lyxo
Metabolic Disorders and Diagnostic Biomarkers
Galactokinase Deficiency: Incidence 1:40,000-1:1,000,000
Primary manifestation: Bilateral cataracts
Key biomarker: Urinary galactitol elevation
Classic Galactosemia: Incidence 1:50,000
Primary manifestation: Multi-organ involvement
Key biomarker: Elevated galactose-1-phosphate

XLogP3

-3.1

UNII

82FOM4R7CD

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25878-23-3
50-70-4
9001-32-5
24557-79-7

Wikipedia

D-iditol

General Manufacturing Information

Fibrinogens: ACTIVE

Dates

Last modified: 08-15-2023

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